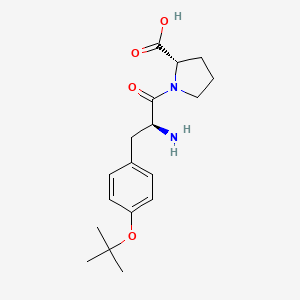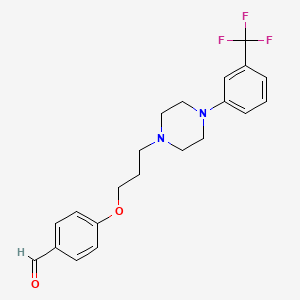
Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate is a chemical compound known for its applications in various fields, particularly as a fungicide. It is a carbamate ester that exhibits strong activity against certain fungal species, making it valuable in agricultural and horticultural practices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate typically involves the reaction of 3-ethenyl-4,5-diethoxyphenylamine with isopropyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process involves:
Formation of the intermediate: The amine group of 3-ethenyl-4,5-diethoxyphenylamine reacts with isopropyl chloroformate to form the carbamate ester.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates and amines
Aplicaciones Científicas De Investigación
Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying carbamate chemistry.
Biology: Investigated for its antifungal properties and potential use in controlling fungal infections in plants.
Medicine: Explored for its potential therapeutic effects, particularly in antifungal treatments.
Industry: Utilized in the formulation of fungicides for agricultural and horticultural applications
Mecanismo De Acción
The mechanism of action of Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate involves the inhibition of fungal growth by interfering with the synthesis of essential cellular components. The compound targets specific enzymes involved in the biosynthesis of fungal cell walls, leading to cell lysis and death. The molecular pathways affected include the inhibition of chitin synthase and disruption of membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
Diethofencarb: A closely related carbamate ester with similar antifungal properties.
Isopropyl 3,4-diethoxycarbanilate: Another carbamate ester with comparable chemical structure and applications
Uniqueness
Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which enhances its antifungal activity and selectivity. The presence of the ethenyl group provides additional sites for chemical modification, allowing for the development of derivatives with improved properties .
Propiedades
Número CAS |
84972-09-8 |
|---|---|
Fórmula molecular |
C16H23NO4 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
propan-2-yl N-(3-ethenyl-4,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C16H23NO4/c1-6-12-9-13(17-16(18)21-11(4)5)10-14(19-7-2)15(12)20-8-3/h6,9-11H,1,7-8H2,2-5H3,(H,17,18) |
Clave InChI |
ZSTJUBOJJYMXMK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1OCC)C=C)NC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)
![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)


![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)

![({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid](/img/structure/B14419975.png)




![[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14419992.png)

